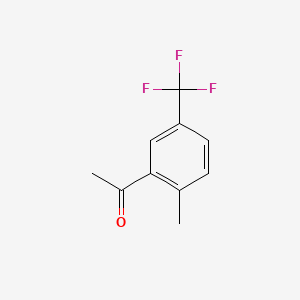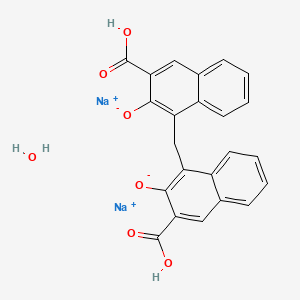
Disodium pamoate monohydrate
Vue d'ensemble
Description
Disodium pamoate monohydrate, also known as disodium embonate monohydrate, is a compound with the molecular formula C23H16Na2O7 . It is a derivative of naphthoic acid and is used as a counter ion of a drug compound to increase the solubility of the drug in water . The molecular weight of disodium pamoate monohydrate is 450.3 g/mol .
Molecular Structure Analysis
The IUPAC name for disodium pamoate monohydrate is disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate . The canonical SMILES representation is C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] .
Physical And Chemical Properties Analysis
Disodium pamoate monohydrate has a molecular weight of 450.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 4 .
Applications De Recherche Scientifique
Osteoporosis Treatment in Children
Disodium pamidronate has been investigated for its use in treating children with vertebral osteoporosis. A study found that intravenous disodium pamidronate provided rapid pain relief and significant increments in lumbar spine bone density in children suffering from osteoporosis due to various conditions (Shaw, Boivin, & Crabtree, 2000).
Pulmonary Alveolar Microlithiasis Treatment
Disodium pamidronate has been administered in patients with Pulmonary Alveolar Microlithiasis (PAM), a rare disease with alveolar microliths mainly composed of calcium phosphate. The treatment showed clinical and radiological improvements in patients over extended periods (Ozcelik et al., 2010).
Bone Disorder Diagnosis and Treatment
The solid-state structure of disodium pamidronate indicates its use for the diagnosis and treatment of various bone disorders. The compound shows zwitterionic character and different modes of chelation to sodium, which are important in understanding its therapeutic applications (Vega, Fernández, & Ellena, 2002).
Treatment of Resorptive Bone Disease
Disodium pamidronate is effective in treating conditions characterized by enhanced bone turnover, such as Paget's disease, hypercalcaemia of malignancy, and osteolytic bone metastasis. It specifically inhibits bone resorption without significantly affecting bone growth and mineralization (Fitton & McTavish, 1991).
Analysis in Pharmaceutical Forms
Ion chromatography has been developed for analyzing pamidronate disodium in various pharmaceutical dosage forms. This method is essential for quality control and ensuring the correct dosage in medical applications (Quitasol & Krastins, 1994).
Hyperparathyroidism Management
Disodium pamidronate has been used preoperatively in patients with primary hyperparathyroidism to manage severe hypercalcemia. This usage suggests the compound's role in decreasing hypercalcemia mainly due to increased osteoclast activity (Jansson, Tisell, Lindstedt, & Lundberg, 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While there is limited information available on the future directions of disodium pamoate monohydrate, it is known that pamoic acid, the parent compound of disodium pamoate monohydrate, has been studied for its agonist activity for the orphan G protein-coupled receptor GPR35 . This suggests potential future research directions in understanding the pharmacological implications of this activity.
Propriétés
IUPAC Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSGXVJKQBSMT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Na2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043796 | |
| Record name | Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium pamoate monohydrate | |
CAS RN |
71607-30-2 | |
| Record name | Disodium pamoate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,4'-methanediylbis(3-hydroxynaphthalene-2-carboxylate) hydrate (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM PAMOATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7OV5621O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



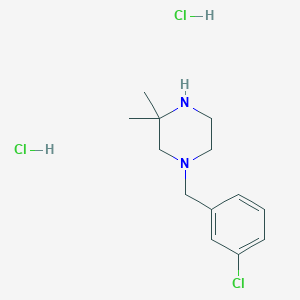
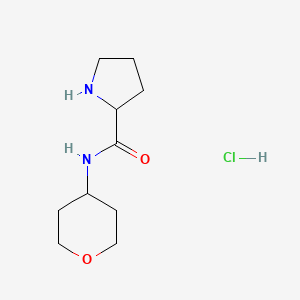

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)



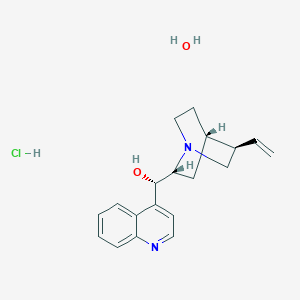
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)
